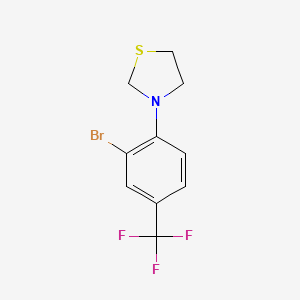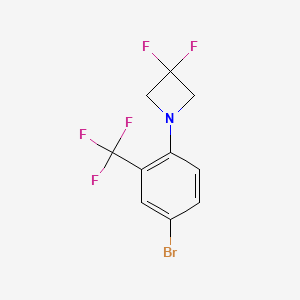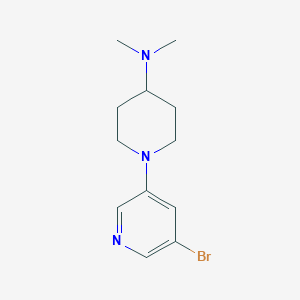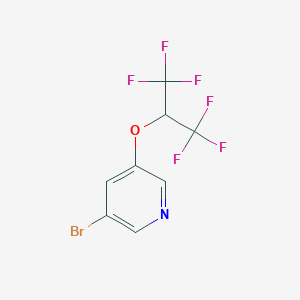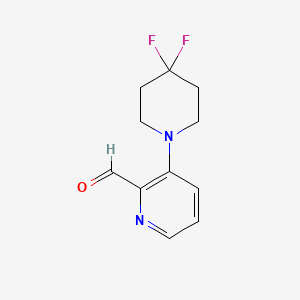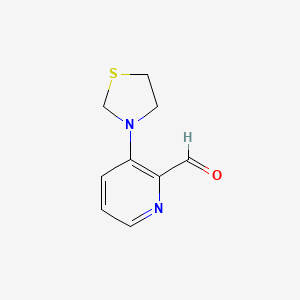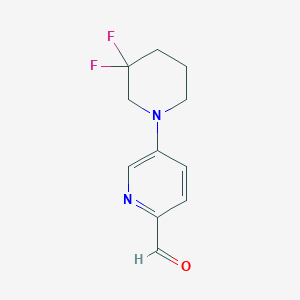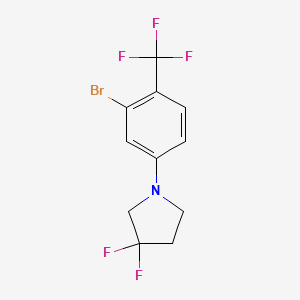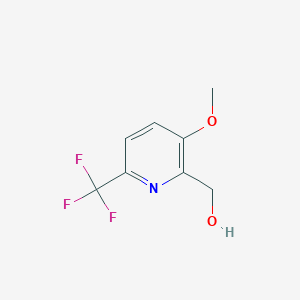
3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol
Overview
Description
3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with a methoxy group and a hydroxymethyl group at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol typically involves the introduction of the trifluoromethyl group to the pyridine ring, followed by the addition of the methoxy and hydroxymethyl groups. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require a controlled temperature and the use of solvents like acetonitrile or dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound may involve vapor-phase reactions with transition metal-based catalysts such as iron fluoride. This method allows for the efficient introduction of the trifluoromethyl group under high-temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibition of bacterial enzymes or disruption of fungal cell walls .
Comparison with Similar Compounds
- 3-Methoxy-5-(trifluoromethyl)pyridine-2-methanol
- 3-Methoxy-4-(trifluoromethyl)pyridine-2-methanol
- 3-Methoxy-6-(difluoromethyl)pyridine-2-methanol
Comparison: Compared to its analogs, 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group at the 6-position enhances the compound’s stability and lipophilicity, making it more effective in certain applications .
Properties
IUPAC Name |
[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-14-6-2-3-7(8(9,10)11)12-5(6)4-13/h2-3,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZZMTDWZXMMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


